molecular formula C19H18N6O B12644915 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide

3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide

Cat. No.: B12644915
M. Wt: 346.4 g/mol
InChI Key: LUACVKIPMMRJTN-UHFFFAOYSA-N
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Description

3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is a complex organic compound that features a combination of indazole, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide typically involves multi-step reactions starting from readily available precursors. The indazole moiety can be synthesized through cyclization reactions involving hydrazines and ketones . The final step often involves coupling the triazole and indazole intermediates with a benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is unique due to its combination of indazole, triazole, and benzamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H18N6O/c1-12(2)20-19(26)13-6-5-7-14(10-13)25-11-17(22-24-25)18-15-8-3-4-9-16(15)21-23-18/h3-12H,1-2H3,(H,20,26)(H,21,23)

InChI Key

LUACVKIPMMRJTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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